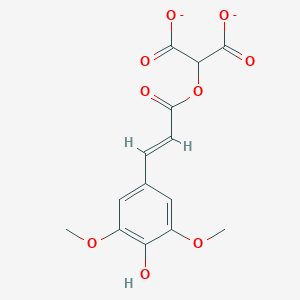

Sinapoyltartronate(2-)

Description

Structurally, it features a sinapoyl group esterified to a tartronate backbone, conferring unique physicochemical properties. It has been detected in plant-derived extracts, particularly in clusters associated with regulatory pathways such as NF-κB and microtubule dynamics . In cluster 2 of a key study, Sinapoyltartronate(2-) exhibited the highest m/z intensity (1.19 × 10⁹), surpassing other metabolites like flavonoid derivatives and coumarins, suggesting its prominence in modulating biological responses .

Properties

Molecular Formula |

C14H12O9-2 |

|---|---|

Molecular Weight |

324.24 g/mol |

IUPAC Name |

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxypropanedioate |

InChI |

InChI=1S/C14H14O9/c1-21-8-5-7(6-9(22-2)11(8)16)3-4-10(15)23-12(13(17)18)14(19)20/h3-6,12,16H,1-2H3,(H,17,18)(H,19,20)/p-2/b4-3+ |

InChI Key |

BILXTXFCLYPNMR-ONEGZZNKSA-L |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes the comparative analysis of Sinapoyltartronate(2-) and structurally or functionally related compounds:

Key Structural and Functional Differences:

- Bioactivity Potential: Sinapoyltartronate(2-)’s high m/z intensity in Cluster 2 correlates with its strong association with NF-κB regulation, a pathway critical in inflammation and immune responses. In contrast, Sinapoyltartrate in Cluster 1 shows weaker intensity and distinct microtubule-related activity .

- Cluster-Specific Roles : While both clusters share Sinapoyltartronate(2-), Cluster 2’s dominance of this compound suggests a specialized role in lysosomal and actin modulation, unlike Cluster 1’s focus on microtubule dynamics .

- Co-occurring Metabolites: Flavonoids and coumarins in Cluster 2 may synergize with Sinapoyltartronate(2-) but lack its intensity, indicating its primary role in driving observed biological effects .

Key Research Findings

Metabolomic Prominence : Sinapoyltartronate(2-) is a high-priority compound for further isolation due to its unmatched m/z intensity in Cluster 2 (1.19 × 10⁹ vs. 3.90 × 10⁸ for Sinapoyltartrate in Cluster 1) .

Pathway Specificity: Its association with NF-κB upregulation distinguishes it from flavonoid derivatives, which are typically linked to antioxidant mechanisms, and coumarins, which target inflammation indirectly .

Technical Challenges : Despite its prominence, structural similarities to Sinapoyltartrate complicate isolation. Advanced chromatographic methods are required to resolve these compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.